molecular formula C21H27N5O4S B2999017 Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate CAS No. 898367-17-4

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate

Cat. No.: B2999017
CAS No.: 898367-17-4
M. Wt: 445.54
InChI Key: LIAVSLQFVMAPHU-UHFFFAOYSA-N
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Description

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a fused thiazolo-triazole core, a 3-methoxyphenyl substituent, and a piperazine ring modified with an ethyl carboxylate group. The piperazine-1-carboxylate moiety may enhance solubility or act as a pharmacophore in drug design .

Properties

IUPAC Name

ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methoxyphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4S/c1-4-16-22-20-26(23-16)19(27)18(31-20)17(14-7-6-8-15(13-14)29-3)24-9-11-25(12-10-24)21(28)30-5-2/h6-8,13,17,27H,4-5,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAVSLQFVMAPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Derivatives of 1,2,4-triazole have been reported to have good pharmacodynamic and pharmacokinetic profiles, and low toxicity. These properties can significantly impact the bioavailability of the compound.

Biological Activity

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N5O5SC_{21}H_{25}N_{5}O_{5}S, with a molecular weight of approximately 459.52 g/mol. The compound features a thiazole-triazole moiety linked to a piperazine ring, which is instrumental in its biological activity.

Research indicates that this compound primarily targets the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathways. The interaction with these targets affects cellular responses to stress and inflammation:

  • ER Stress Pathway : The compound modulates the endoplasmic reticulum (ER) stress response, which is crucial for maintaining protein homeostasis within cells. This modulation can lead to protective effects against cellular damage.
  • NF-kB Pathway : By influencing the NF-kB signaling pathway, this compound exhibits anti-inflammatory properties. NF-kB is a key regulator in inflammatory responses, and its inhibition can reduce chronic inflammation-related diseases.

Neuroprotective Effects

This compound has shown promising results in neuroprotection:

  • Case Study : In an experimental model of cerebral ischemia, the compound significantly prolonged survival times in mice subjected to induced ischemic conditions. This suggests potent neuroprotective activity against acute cerebral ischemia .

Anti-inflammatory Properties

The compound's ability to inhibit NF-kB signaling translates into effective anti-inflammatory actions. This has implications for treating various inflammatory conditions.

Pharmacokinetics

Factors such as solubility and stability play crucial roles in the pharmacokinetic profile of this compound. Its favorable interactions with biological membranes enhance its bioavailability and therapeutic potential.

Summary of Research Findings

Study Findings Implications
Study on ER Stress PathwayModulates ATF4 and NF-kBPotential therapeutic target for neurodegenerative diseases
Cerebral Ischemia ModelProlonged survival time in miceNeuroprotective agent against ischemic brain injury
Anti-inflammatory ActivityInhibition of NF-kB pathwayTreatment for chronic inflammatory diseases

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

The target compound’s thiazolo[3,2-b][1,2,4]triazole core distinguishes it from structurally related analogs:

  • Pyrazolo-triazole hybrids (e.g., 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles): These emphasize pyrazole integration, which may alter biological target specificity compared to the thiazole-dominated core of the target compound .

Substituent Effects

Key substituent variations influence physicochemical and pharmacological properties:

Compound Name Core Structure Aryl Substituent Piperazine Substituent Biological Inference
Target Compound Thiazolo[3,2-b][1,2,4]triazole 3-Methoxyphenyl Ethyl carboxylate Antifungal (hypothesized)
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate Thiazolo[3,2-b][1,2,4]triazole 3-Fluorophenyl Ethyl carboxylate Enhanced electronegativity
Ethyl 5-(4-chlorophenyl)-thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine 4-Chlorophenyl None Unknown activity
  • 3-Methoxyphenyl vs. 3-Fluorophenyl : The methoxy group’s electron-donating nature may improve binding to hydrophobic pockets in enzymes (e.g., fungal cytochrome P450), whereas the fluorine atom’s electronegativity could enhance dipole interactions .

Pharmacological and Physicochemical Properties

Antifungal Potential

Molecular docking studies on similar triazole-thiazole hybrids () support this hypothesis .

Solubility and Stability

  • The ethyl carboxylate on the piperazine ring may enhance aqueous solubility compared to non-esterified analogs (e.g., ’s compound).
  • The 6-hydroxy group on the thiazolo-triazole core could participate in hydrogen bonding, influencing crystal packing and stability .

Crystallographic Considerations

While crystallographic data for the target compound is unavailable, tools like SHELXL () and ORTEP-3 () are standard for analyzing such structures. The methoxy and hydroxy groups likely form hydrogen-bonding networks, affecting supramolecular assembly .

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